4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde
Overview
Description
4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde is a complex organic compound that combines the structural features of terpyridine and benzaldehyde. Terpyridine is a heterocyclic compound derived from pyridine, known for its ability to act as a ligand in coordination chemistry . Benzaldehyde, on the other hand, is an aromatic aldehyde with a characteristic almond-like odor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde typically involves the condensation of 2-acetylpyridine with benzaldehyde derivatives. One common method is the reaction of 2-acetylpyridine with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding terpyridine derivative . This reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of benzaldehyde, a key component in the synthesis of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde, involves the oxidation of toluene using various oxidizing agents. One method involves the use of air and a vanadium (V) oxide catalyst to oxidize toluene to benzaldehyde . This process is efficient and widely used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Condensation: The compound can undergo condensation reactions with various nucleophiles, such as amines, to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
Oxidation: 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid.
Reduction: 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzyl alcohol.
Condensation: Various Schiff bases and imines.
Scientific Research Applications
4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde and its derivatives often involves coordination with metal ions. In biological systems, these metal complexes can disrupt cellular processes by targeting specific proteins and pathways. For example, platinum-based complexes of the compound have been shown to induce mitophagy, a selective autophagic process that degrades dysfunctional mitochondria . This involves the disruption of mitophagy-related protein expression, mitochondrial membrane potential dissipation, and elevation of reactive oxygen species levels.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another polypyridine compound used as a ligand in coordination chemistry.
1,10-Phenanthroline: A heterocyclic compound with similar coordination properties.
2,2’6’,2’'-Terpyridine: The parent compound of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde.
Uniqueness
4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde is unique due to the presence of both terpyridine and benzaldehyde moieties, which confer distinct chemical reactivity and coordination properties. This dual functionality allows for the formation of a wide range of metal complexes with diverse applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c26-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-23-19)25-22(14-18)20-6-2-4-12-24-20/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJWYIMVYGQRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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